molecular formula C24H23N3O3 B3732872 1-(diphenylmethyl)-4-(2-nitrobenzoyl)piperazine

1-(diphenylmethyl)-4-(2-nitrobenzoyl)piperazine

Cat. No.: B3732872
M. Wt: 401.5 g/mol
InChI Key: ISFLJCWNGXMJQO-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-(2-nitrobenzoyl)piperazine is a chemical compound known for its unique structure and potential applications in various fields. It consists of a piperazine ring substituted with a diphenylmethyl group and a 2-nitrobenzoyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylmethyl)-4-(2-nitrobenzoyl)piperazine typically involves the reaction of piperazine with diphenylmethyl chloride and 2-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-4-(2-nitrobenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Reduction: Formation of 1-(diphenylmethyl)-4-(2-aminobenzoyl)piperazine.

    Oxidation: Formation of corresponding oxides or nitroso derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(Diphenylmethyl)-4-(2-nitrobenzoyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-4-(2-nitrobenzoyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The diphenylmethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Diphenylmethyl)piperazine: Lacks the 2-nitrobenzoyl group, which may result in different biological activities.

    4-(2-Nitrobenzoyl)piperazine: Lacks the diphenylmethyl group, which may affect its ability to interact with cellular targets.

    1-(Diphenylmethyl)-4-benzoylpiperazine: Similar structure but with a benzoyl group instead of a nitrobenzoyl group, leading to different chemical and biological properties.

Uniqueness

1-(Diphenylmethyl)-4-(2-nitrobenzoyl)piperazine is unique due to the presence of both the diphenylmethyl and 2-nitrobenzoyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in research and industry.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c28-24(21-13-7-8-14-22(21)27(29)30)26-17-15-25(16-18-26)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFLJCWNGXMJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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